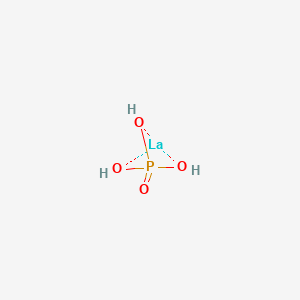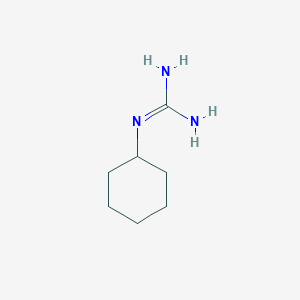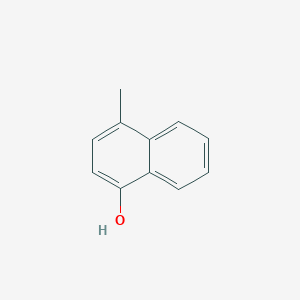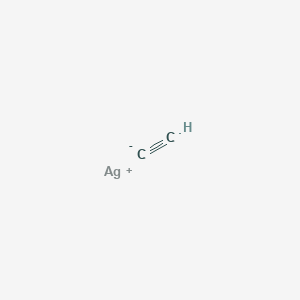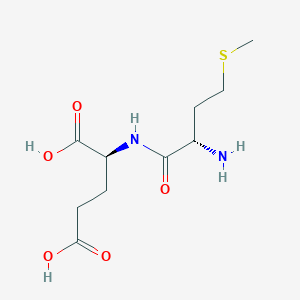
Met-Glu
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
L-Methionyl-L-glutamic acid has diverse applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of Met-Glu are likely to be involved in the metabolic pathways of both methionine (Met) and glutamine (Glu). Methionine is an essential amino acid that plays a crucial role in protein synthesis, while Glu is a non-essential amino acid that supplies carbon and nitrogen to fuel biosynthesis .
Mode of Action
This compound’s mode of action is likely to involve its interaction with its targets, leading to changes in cellular metabolism. For instance, Glu is known to support mitochondrial oxidative metabolism when pyruvate derived from glucose is converted into lactate and secreted .
Biochemical Pathways
This compound is likely to affect several biochemical pathways. Glu participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Methionine, on the other hand, is involved in the methionine cycle, which is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cellular metabolism and potentially the regulation of various physiological processes. For instance, Glu has been found to have a versatile role in cell metabolism, participating in the TCA cycle supplementation and the biosynthesis of nucleotides, GSH, and other nonessential amino acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sugars, which are fundamental metabolites synthesized in leaves and further delivered to fruit in fruit crops, function as signaling molecules to modulate the responses of fruit to environmental stimuli . Therefore, the action of this compound could potentially be influenced by the availability of these sugars and other environmental factors.
Biochemische Analyse
Biochemical Properties
Methionine-Glutamate participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can serve as a substrate for peptidases, enzymes that break down peptides into their constituent amino acids . The nature of these interactions is typically characterized by the formation and breaking of covalent bonds, driven by the biochemical environment of the cell.
Cellular Effects
Methionine-Glutamate influences various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the glutamate component of Met-Glu can serve as a neurotransmitter in the nervous system, influencing the function of neurons .
Molecular Mechanism
At the molecular level, Methionine-Glutamate exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Methionine-Glutamate can bind to receptors on the cell surface, triggering intracellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methionine-Glutamate can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methionine-Glutamate can vary with different dosages in animal models. For instance, at low doses, it may have beneficial effects, such as promoting growth and development. At high doses, it could potentially have toxic or adverse effects .
Metabolic Pathways
Methionine-Glutamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For example, it can be metabolized into other compounds, such as S-adenosylmethionine (SAM), which is a universal methyl donor .
Transport and Distribution
Methionine-Glutamate is transported and distributed within cells and tissues through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Methionine-Glutamate can influence its activity or function. For example, it may be localized in the cytoplasm, where it can interact with various enzymes and participate in metabolic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Methionyl-L-glutamic acid can be synthesized through peptide bond formation between L-methionine and L-glutamic acid. The synthesis typically involves the activation of the carboxyl group of L-glutamic acid, followed by its reaction with the amino group of L-methionine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of L-Methionyl-L-glutamic acid often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin . The process involves repeated cycles of deprotection, coupling, and washing to achieve the desired peptide sequence.
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionyl-L-glutamic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can revert oxidized methionine residues back to their original state.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used for oxidation reactions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Substitution: Various reagents, including acyl chlorides and anhydrides, can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Derivatives with modified functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamic acid: Another dipeptide with similar structural features but different amino acid residues.
L-Methionyl-L-aspartic acid: Similar to L-Methionyl-L-glutamic acid but with aspartic acid instead of glutamic acid.
Uniqueness
L-Methionyl-L-glutamic acid is unique due to the presence of both methionine and glutamic acid residues, which confer specific chemical and biological properties. The methionine residue’s susceptibility to oxidation and the glutamic acid residue’s role in metabolic pathways make this compound particularly interesting for research .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHNYKZHPOEULM-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314353 | |
| Record name | Methionylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14517-44-3 | |
| Record name | Methionylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14517-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







